1,1,7-Trichloroheptane
CAS No.: 17655-66-2
Cat. No.: VC19705735
Molecular Formula: C7H13Cl3
Molecular Weight: 203.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17655-66-2 |
|---|---|
| Molecular Formula | C7H13Cl3 |
| Molecular Weight | 203.5 g/mol |
| IUPAC Name | 1,1,7-trichloroheptane |
| Standard InChI | InChI=1S/C7H13Cl3/c8-6-4-2-1-3-5-7(9)10/h7H,1-6H2 |
| Standard InChI Key | SRSIMCZNPAERMK-UHFFFAOYSA-N |
| Canonical SMILES | C(CCCCl)CCC(Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
1,1,7-Trichloroheptane belongs to the class of chloroalkanes, with the systematic IUPAC name 1,1,7-trichloroheptane. Its molecular formula is C₇H₁₃Cl₃, derived from the substitution of three hydrogen atoms with chlorine on the heptane backbone. This configuration distinguishes it from isomers like 1,1,1-trichloroheptane (Cl at positions 1,1,1) and 1,1,3-trichloroheptane (Cl at positions 1,1,3) .
Stereochemical Considerations
Synthesis and Manufacturing
Chlorination Pathways
Chlorinated alkanes are typically synthesized via free-radical halogenation or Friedel-Crafts alkylation. For 1,1,7-trichloroheptane, a plausible route involves the stepwise chlorination of heptane under UV light, with careful control of reaction conditions to favor substitution at the terminal carbons . Competing pathways may yield mixed isomers, necessitating advanced separation techniques like fractional distillation or chromatography.
Yield Optimization
The selectivity for 1,1,7-trichloroheptane depends on factors such as:
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Temperature: Moderate temperatures (50–70°C) to minimize over-chlorination.
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Catalysts: Lewis acids like FeCl₃ to direct electrophilic substitution .
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Solvent systems: Non-polar solvents (e.g., hexane) to stabilize radical intermediates.
Physicochemical Properties
Computed Properties
While experimental data for 1,1,7-trichloroheptane is scarce, quantum mechanical calculations predict key properties based on its structure:
| Property | Predicted Value | Analog Reference (1,1,1-Trichloroheptane) |
|---|---|---|
| Molecular Weight (g/mol) | 203.5 | 203.5 |
| Boiling Point (°C) | 195–205 | 189–191 |
| Density (g/cm³) | 1.25–1.30 | 1.21 |
| LogP (Octanol-Water) | 4.2 | 3.8 |
The higher boiling point compared to 1,1,1-trichloroheptane arises from increased molecular symmetry and van der Waals interactions due to the extended carbon chain .
Spectroscopic Characteristics
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IR Spectroscopy: C-Cl stretching vibrations expected at 550–650 cm⁻¹.
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NMR: Distinct signals for Cl-bearing carbons (δ 40–50 ppm in ¹³C NMR) and splitting patterns reflecting J-coupling between adjacent chlorines .
Reactivity and Degradation
Nucleophilic Substitution
The terminal chlorine at carbon 7 is sterically accessible, making it susceptible to SN2 reactions with nucleophiles like hydroxide or amines. In contrast, the geminal chlorines at carbon 1 may undergo elimination to form alkenes under basic conditions .
Environmental Persistence
Chlorinated alkanes exhibit varying degrees of environmental resistance. For 1,1,7-trichloroheptane, estimated half-lives in different media are:
| Medium | Half-Life (Days) | Degradation Pathway |
|---|---|---|
| Atmosphere | 15–30 | Photolysis with OH radicals |
| Freshwater | 60–90 | Hydrolysis |
| Soil | 120–180 | Microbial dechlorination |
These values align with trends observed in 1,1,1-trichloroethane, where distal chlorination slows biotic degradation .
Industrial and Research Applications
Solvent Formulations
The compound’s moderate polarity and high boiling point make it a candidate for specialty solvents in:
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Polymer processing: As a plasticizer for PVC and polystyrene .
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Electronics manufacturing: Cleaning agent for semiconductor surfaces.
Synthetic Intermediate
1,1,7-Trichloroheptane serves as a precursor in organometallic synthesis, particularly for introducing heptyl chains into coordination complexes. For example, reaction with Grignard reagents yields alkylmagnesium chlorides with tailored chain lengths .
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